

Technical Guide: 4-Chloro-3-iodoindazole-6-carboxylic acid

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Compound of Interest

Compound Name: 4-Chloro-3-iodo-6-indazolecarboxylic acid

CAS No.: 885523-34-2

Cat. No.: B3293888

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CAS Registry Number: 885523-34-2 (Acid), 885519-19-7 (Methyl Ester Precursor) Chemical Class: Halogenated Indazole Scaffold

Executive Summary

4-Chloro-3-iodoindazole-6-carboxylic acid is a trisubstituted indazole building block characterized by three distinct functional handles: a carboxylic acid at C6, a chlorine atom at C4, and an iodine atom at C3. This specific substitution pattern makes it a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD), particularly for targeting protein kinases (e.g., VEGFR, FGFR) where the indazole core mimics the adenine ring of ATP.

The compound's utility lies in its orthogonal reactivity:

- **C3-Iodo:** Highly reactive handle for Suzuki-Miyaura or Sonogashira cross-couplings to extend the scaffold into deep hydrophobic pockets.
- **C6-Carboxyl:** Solubilizing group or handle for amide coupling (solvent-exposed region interactions).

- C4-Chloro: Steric modulator that enforces atropisomer stability or fills small lipophilic crevices.

Physicochemical Profile

The following properties define the compound's behavior in solution and solid-state, critical for formulation and assay development.

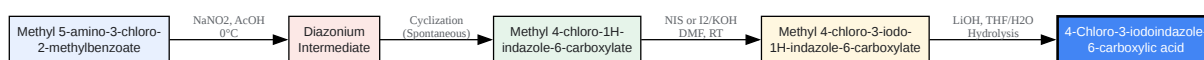
Property	Value / Description	Note
Molecular Formula	C ₈ H ₄ ClIN ₂ O ₂	
Molecular Weight	322.49 g/mol	Heavy atom count aids in X-ray crystallography phasing.
Appearance	Off-white to pale yellow solid	Light sensitive (due to C-I bond).
Solubility	DMSO (>50 mM), DMF; Low in water	Requires basic pH for aqueous solubility (carboxylate salt formation).
pKa (Calc)	~3.5 (COOH), ~13.8 (NH)	Acidic proton at C6; Indazole NH is very weak acid.
LogP (Calc)	2.8 – 3.2	Moderate lipophilicity; modulated by ionization of COOH.
H-Bond Donors	2 (NH, COOH)	Critical for Hinge Region binding in kinases.
H-Bond Acceptors	3 (N2, C=O, OH)	

Synthetic Methodology

The synthesis of 4-chloro-3-iodoindazole-6-carboxylic acid is best approached via a modular route. The most robust method involves constructing the 4-chloro-6-methoxycarbonyl indazole core first, followed by regioselective iodination.

Retrosynthetic Analysis

The 3-iodo group is introduced last to prevent dehalogenation during the ring-closure steps. The indazole core is formed via the Jacobson Indazole Synthesis or Diazotization of o-methylanilines.



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Caption: Modular synthesis pathway starting from substituted aniline precursors.

Detailed Protocol

Step 1: Core Formation (Indazole Ring Closure)

Precursor: Methyl 5-amino-3-chloro-2-methylbenzoate (Custom synthesis or commercial).

- Dissolution: Dissolve the aniline (1.0 eq) in glacial acetic acid.
- Diazotization: Cool to 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise.
- Cyclization: The diazonium salt of o-methyl aniline spontaneously cyclizes (or requires slight warming to RT) to form the indazole ring via an intramolecular attack on the methyl group.
- Workup: Dilute with water, filter the precipitate, and dry.
 - Yield Expectation: 75-85%
 - Checkpoint: ¹H NMR should show the disappearance of the methyl singlet and appearance of the indazole C3-H (approx. 8.1-8.3 ppm).

Step 2: Regioselective C3-Iodination

Direct iodination of the 1H-indazole is highly selective for the 3-position due to the electronic richness of the pyrazole ring compared to the electron-deficient benzene ring.

- Reagents: Suspend Methyl 4-chloro-1H-indazole-6-carboxylate (1.0 eq) in DMF (5 mL/mmol).
- Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) in one portion.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (Shift to M+126 mass).
- Quench: Pour into 10% Na₂S₂O₃ (aq) to reduce excess iodine (removes purple color).
- Isolation: Filter the solid product. Recrystallize from Ethanol/Water if necessary.
 - Mechanism:[1][2] Electrophilic aromatic substitution. The C4-Chloro group provides steric bulk but does not deactivate C3 sufficiently to prevent reaction.

Step 3: Hydrolysis (Ester Deprotection)

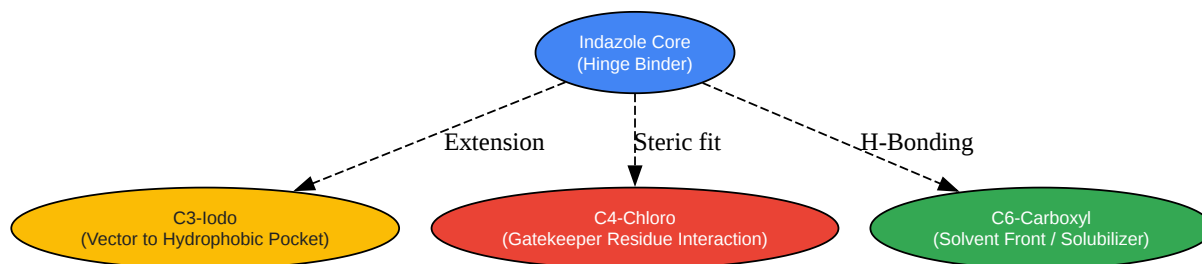
- Reaction: Dissolve the iodo-ester in THF:MeOH:Water (3:1:1). Add LiOH·H₂O (3.0 eq).
- Conditions: Stir at RT for 3 hours. Avoid heating to prevent de-iodination.
- Workup: Acidify to pH 3 with 1N HCl. The free acid 4-Chloro-3-iodoindazole-6-carboxylic acid will precipitate.
- Purification: Wash with cold water and dry under vacuum.

Medicinal Chemistry Applications

This scaffold is primarily used to design Type I and Type II kinase inhibitors. The structure allows for "Scaffold Hopping" from other fused bicycles like quinolines or quinazolines.

Structure-Activity Relationship (SAR) Logic

The substitution pattern is designed to exploit specific binding pockets in enzymes:



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Caption: SAR vectors for the 4-chloro-3-iodoindazole-6-carboxylic acid scaffold.

- C3-Position: The iodine is rarely the final group. It is replaced via Palladium-catalyzed cross-coupling (Suzuki) to add aryl or heteroaryl groups that access the "back pocket" of the kinase ATP site.
- C4-Position: The chlorine atom is critical. It can displace water molecules in the binding site or interact with the "gatekeeper" residue (often Methionine or Threonine) in kinases, improving selectivity over other kinases.
- C6-Position: The carboxylic acid is often converted to an amide (via EDC/HOBt coupling) to reach out to the solvent front, improving solubility and pharmacokinetic properties.

Analytical Characterization

To validate the identity of the synthesized material, ensure the following spectral signatures are met.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 13.5-14.0 ppm: Broad singlet (Indazole NH and COOH, often exchanged/broad).
 - δ 8.1-8.3 ppm (s, 1H): H7 (Proton between N and COOH).
 - δ 7.8-7.9 ppm (s, 1H): H5 (Proton between COOH and Cl).

- Note: Absence of signal at ~8.0-8.5 ppm (C3-H) confirms successful iodination.
- LC-MS (ESI):
 - Positive Mode: $[M+H]^+$ = 322.9/324.9 (Cl isotope pattern 3:1).
 - Negative Mode: $[M-H]^-$ = 320.9 (Carboxylate anion).

Safety & Handling (MSDS Summary)

- Hazards:
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C-I bond is photosensitive; keep in amber vials.
- Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

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- Commercial Availability & CAS Data: Sigma-Aldrich. "4-Chloro-1H-indazole-6-carboxylic acid." [Link](#)
- Suzuki Coupling of 3-Iodoindazoles: ResearchGate. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." [Link](#)

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